molecular formula C14H20N2O4S B2745638 4-methoxy-N-(2-pyrrolidin-1-ylsulfonylethyl)benzamide CAS No. 899739-32-3

4-methoxy-N-(2-pyrrolidin-1-ylsulfonylethyl)benzamide

Cat. No. B2745638
CAS RN: 899739-32-3
M. Wt: 312.38
InChI Key: HEUMYUOXJVKPMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamides, such as “4-methoxy-N-(2-pyrrolidin-1-ylsulfonylethyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular formula of “this compound” is C18H20N2O4S . It has an average mass of 360.427 Da and a monoisotopic mass of 360.114380 Da .


Chemical Reactions Analysis

The reaction for the synthesis of benzamides involves the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a molar refractivity of 95.4±0.4 cm3, and a molar volume of 269.9±3.0 cm3 . It has 6 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds . Its polar surface area is 84 Å2, and its polarizability is 37.8±0.5 10-24 cm3 .

Scientific Research Applications

Chemical Synthesis and Characterization

One of the primary scientific research applications of similar compounds involves the synthesis and characterization of their crystalline forms. For example, the preparation and characterization of polymorphs of related benzamide derivatives have been documented, emphasizing the importance of understanding their physical and chemical properties for potential pharmaceutical applications. Techniques such as X-ray powder diffractometry, thermal analysis, and spectroscopy have been employed to explore their structural and stability aspects (Yanagi et al., 2000).

Pharmacological Activities

Another significant area of research for benzamide derivatives focuses on their pharmacological activities. Studies on various benzamide compounds have explored their neuroleptic and anticancer activities. For instance, the design, synthesis, and evaluation of benzamides as potential neuroleptics show a correlation between structure and inhibitory effects on certain behaviors in animal models, suggesting their therapeutic potential in treating psychosis (Iwanami et al., 1981). Additionally, the synthesis and anticancer evaluation of N-(Pyridin-3-yl)benzamide derivatives against various human cancer cell lines highlight the role of such compounds in developing new anticancer agents (Mohan et al., 2021).

Molecular Imaging and Diagnostic Applications

Benzamide derivatives have also been explored for their applications in molecular imaging and diagnostics. Compounds selectively targeting certain receptors have been utilized in conjunction with imaging techniques like positron emission tomography (PET) to study receptor densities in various diseases, providing insights into their progression and aiding in diagnosis (Kepe et al., 2006).

properties

IUPAC Name

4-methoxy-N-(2-pyrrolidin-1-ylsulfonylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-20-13-6-4-12(5-7-13)14(17)15-8-11-21(18,19)16-9-2-3-10-16/h4-7H,2-3,8-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUMYUOXJVKPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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